[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide
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Overview
Description
The compound [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide is a complex organic molecule with a unique structure. This compound features multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol]
- [(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol]
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C45H59BrN2O9 |
---|---|
Molecular Weight |
851.9 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide |
InChI |
InChI=1S/C45H59N2O9.BrH/c1-4-26-27-18-33-38-44(31-7-5-6-8-32(31)46(38)3)20-34(37(27)39(44)51)47(33,40(26)52)21-36(50)56-25-9-14-42(23-48)29-10-13-41(2)28(24-17-35(49)55-22-24)12-16-45(41,54)30(29)11-15-43(42,53)19-25;/h5-8,17,23,25-30,33-34,37-40,51-54H,4,9-16,18-22H2,1-3H3;1H/q+1;/p-1/t25-,26-,27?,28+,29-,30+,33-,34-,37?,38-,39?,40+,41+,42-,43-,44?,45-,47-;/m0./s1 |
InChI Key |
XGWXNKDNRAVNSU-VXMCWHAJSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC(=O)O[C@H]7CC[C@@]8([C@H]9CC[C@@]1([C@H](CC[C@@]1([C@@H]9CC[C@@]8(C7)O)O)C1=CC(=O)OC1)C)C=O)O.[Br-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C8CCC9(C(CCC9(C8CCC7(C6)O)O)C1=CC(=O)OC1)C)C=O)C1=CC=CC=C1N4C.[Br-] |
Origin of Product |
United States |
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